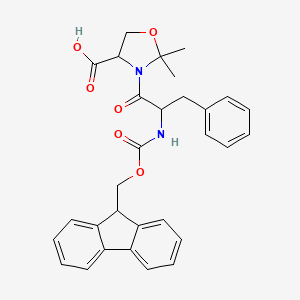

Fmoc-Phe-Ser(Psi(Me,MePro)-OH

Description

BenchChem offers high-quality Fmoc-Phe-Ser(Psi(Me,MePro)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Phe-Ser(Psi(Me,MePro)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H30N2O6 |

|---|---|

Molecular Weight |

514.6 g/mol |

IUPAC Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |

InChI |

InChI=1S/C30H30N2O6/c1-30(2)32(26(18-38-30)28(34)35)27(33)25(16-19-10-4-3-5-11-19)31-29(36)37-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-26H,16-18H2,1-2H3,(H,31,36)(H,34,35) |

InChI Key |

PQJUKTSKOYOXMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Structural & Functional Dynamics of Fmoc-Phe-Ser(Psi(Me,Me)Pro)-OH in SPPS

[1]

Executive Summary

Fmoc-Phe-Ser(Psi(Me,Me)Pro)-OH (CAS: 878797-01-4) is a specialized dipeptide building block engineered to overcome one of the most persistent challenges in Solid-Phase Peptide Synthesis (SPPS): on-resin aggregation .[1][2][3]

By locking the Serine residue into a 2,2-dimethyloxazolidine ring (pseudoproline), this reagent introduces a reversible "kink" in the peptide backbone.[3][4] This structural intervention disrupts

Part 1: Structural Anatomy & Chemical Logic[1]

The Molecule

The reagent is not a simple amino acid but a pre-formed dipeptide.[1][4][5][6] This design is intentional. Coupling a single pseudoproline monomer to a resin-bound chain is kinetically slow due to steric hindrance at the secondary amine.[1] By using a dipeptide, the difficult steric bond (Phe-Ser) is pre-synthesized in solution, allowing the user to perform a standard, high-yield coupling of the Phenylalanine to the resin.

Chemical Structure Visualization

The following diagram illustrates the transition from the protected dipeptide reagent to the final native sequence.

Caption: Figure 1. Structural evolution of the pseudoproline dipeptide from reagent to native sequence. The oxazolidine ring acts as a temporary structural lock.[1][3]

The "Psi(Me,Me)Pro" Nomenclature[1][7]

-

Psi (

): Indicates a replacement of the peptide backbone atoms with a heterocyclic ring structure.[1] -

Me,Me: Refers to the gem-dimethyl group (derived from acetone) at the C2 position of the oxazolidine ring.[1]

-

Pro: Signifies that the resulting oxazolidine ring mimics the cyclic structure of Proline.[1][4][6] Like Proline, it is an N-alkylated amino acid that forces the backbone into a specific conformation (often favoring cis-amide bonds), which prevents the formation of intermolecular hydrogen bonds.[1]

Part 2: Mechanistic Advantage in SPPS

The Aggregation Problem

In "difficult sequences" (often hydrophobic or repetitive regions), growing peptide chains tend to associate via hydrogen bonding, forming

The Pseudoproline Solution

The oxazolidine ring of Fmoc-Phe-Ser(Psi(Me,Me)Pro)-OH solves this via two mechanisms:[1]

-

Steric Disruption: The bulky ring structure physically prevents the approach of neighboring chains.[1]

-

Backbone Kinking: The ring forces the backbone into a "kinked" state, breaking the regular periodicity required for

-sheet formation.[1] This effect is propagated over several residues, solubilizing a stretch of 5–6 amino acids.

Part 3: Experimental Protocol

Storage & Handling[1][7][8]

-

Storage: Store at -20°C (long term) or 2-8°C (short term). Keep desiccated.

-

Stability: The oxazolidine ring is sensitive to aqueous acid.[1][4] Avoid exposure to moisture.[1][7]

-

Solubility: Soluble in DMF, NMP, and DCM. If solubility is poor in pure DMF, add 10% DMSO.

Coupling Protocol (SPPS)

This protocol assumes a standard Fmoc/tBu synthesis cycle.[1]

Step 1: Reagent Preparation Calculate the required amount of Fmoc-Phe-Ser(Psi(Me,Me)Pro)-OH (MW: 514.6 g/mol ).[1] Use a 3-4 fold molar excess relative to the resin loading.[1]

Step 2: Activation Avoid phosphonium salts (PyBOP) if possible to minimize epimerization, though dipeptides are generally robust.[1]

-

Preferred Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[1]

-

Ratio: 1:1:1 (Dipeptide : DIC : Oxyma).[1]

-

Pre-activation: Dissolve the dipeptide and Oxyma in DMF. Add DIC immediately before adding to the resin.

Step 3: Coupling Reaction

-

Time: 60 – 120 minutes at room temperature.

-

Monitoring: The Kaiser test (ninhydrin) may be misleading due to the bulky nature of the previous residue.[1] Chloranil test is recommended if the previous residue is a secondary amine (e.g., Proline).

Step 4: Fmoc Deprotection

-

Reagent: 20% Piperidine in DMF.[1]

-

Note: The oxazolidine ring is completely stable to basic conditions.[1] It will remain intact throughout the rest of the chain assembly.[1]

Cleavage & Regeneration (The Self-Validating Step)

This is the most critical phase.[1] The "Psi" protection is acid-labile.[1] It is designed to be removed concurrently with side-chain deprotection and resin cleavage.[1]

Cleavage Cocktail:

Mechanism:

-

TFA protonates the oxazolidine nitrogen and oxygen.[1]

-

Water attacks the C2 carbon (acetal carbon).[1]

-

The ring opens, releasing acetone and regenerating the native Serine hydroxyl and amide bond.

Time: 2–3 hours. (Insufficient time may lead to incomplete ring opening, seen as +40 Da mass adducts).[1]

Part 4: Data Visualization & Workflow

Synthesis Workflow Diagram

Caption: Figure 2. Operational workflow for incorporating pseudoproline dipeptides. Note the critical role of water in the cleavage step.[1]

Quantitative Comparison: Why Dipeptides?

| Feature | Single Pseudoproline Monomer (Fmoc-Ser(Psi)-OH) | Pseudoproline Dipeptide (Fmoc-Phe-Ser(Psi)-OH) |

| Coupling Difficulty | High: Steric hindrance makes coupling to the ring difficult.[1] | Low: The difficult bond is pre-formed.[1] You couple the unhindered Phe. |

| Coupling Efficiency | Variable (often requires double coupling).[1] | High (Standard kinetics).[1] |

| Racemization Risk | Moderate (during activation of the hindered AA).[1] | Low (C-terminal Phe activates normally).[1] |

| Cost | Lower initial cost.[1] | Higher initial cost, but saves reagents/time on failed syntheses. |

Part 5: Quality Control & Troubleshooting

Mass Spectrometry Interpretation

The use of this reagent creates a self-validating system .[1] The success of the deprotection is encoded in the final mass of the peptide.[1]

-

Target Mass (M): The calculated mass of the native sequence (containing Phe-Ser).

-

Observed Mass = M: Success.[1] The ring was opened, and Serine was regenerated.[3]

-

Observed Mass = M + 40 Da: Incomplete Cleavage. The isopropylidene (acetone) bridge is still attached.[1]

-

Correction: Re-treat the peptide with 95% TFA / 5% H2O for an additional 60 minutes.[1] Ensure the cleavage cocktail is fresh and contains sufficient water.

-

Common Pitfalls

References

-

Mutter, M., et al. (1995).[1][10] Pseudo-prolines in peptide synthesis: Direct insertion of serine and threonine derived oxazolidines in dipeptides.[1][4][10] Tetrahedron Letters.[1][3][10] [Link]

-

White, P., et al. (2004).[1][3] Expediting the Fmoc solid phase synthesis of long peptides through the application of dimethyloxazolidine dipeptides. Journal of Peptide Science.[1][3] [Link][1]

-

Sampson, W.R., et al. (1999).[1] The synthesis of "difficult" peptides using pseudoproline dipeptides.[3][4][5][6][10][11][12][13] Journal of Peptide Science.[1][3] [Link]

Sources

- 1. Fmoc-Phe-Ser(psiMe,Mepro)-OH Novabiochem 878797-01-4 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chempep.com [chempep.com]

- 4. peptide.com [peptide.com]

- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 6. chempep.com [chempep.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. bachem.com [bachem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Fmoc-Phe-Ser(Psi(Me,Me)Pro)-OH [myskinrecipes.com]

- 13. mesalabs.com [mesalabs.com]

Overcoming the Aggregation Bottleneck: The Strategic Implementation of Pseudoproline Dipeptides in Solid-Phase Peptide Synthesis

Introduction: The Thermodynamic Barrier of Peptide Aggregation

In the realm of modern drug development and biochemical research, 9-fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS) remains the gold standard for assembling linear peptides[1]. However, as Application Scientists frequently observe, the synthesis of "difficult" sequences—particularly those rich in hydrophobic or β-branched amino acids—is fundamentally limited by on-resin aggregation[2].

As the peptide chain elongates, thermodynamic forces drive the formation of secondary structures, predominantly inter-chain β-sheets[3]. This aggregation physically occludes the N-terminal reactive sites, leading to a cascade of synthetic failures: incomplete acylations, sluggish deprotections, and a final crude product plagued by complex deletion sequences. To overcome this thermodynamic barrier, structural interventions are required. Among the most robust solutions is the strategic incorporation of 3[3].

Mechanistic Causality: Engineering a Backbone "Kink"

Pseudoproline dipeptides are artificially engineered building blocks derived from serine (Ser), threonine (Thr), or cysteine (Cys)[3]. Through an acid-catalyzed reaction with 2,2-dimethoxypropane or formaldehyde, the side-chain hydroxyl or thiol group is reversibly cyclized onto the backbone nitrogen, forming a 5-membered oxazolidine (for Ser/Thr) or thiazolidine (for Cys) ring[1].

The Causality of Disruption: Why does this specific ring structure solve aggregation? The cyclic nature of the pseudoproline mimics the unique conformational rigidity of a natural proline residue. This steric constraint forces the peptide backbone into a cis-amide conformation, introducing a sharp "kink" into the growing chain[3]. This kink acts as a structural circuit breaker, physically preventing the intermolecular hydrogen bonding required for β-sheet propagation[4]. By maintaining the peptide in a highly solvated, unstructured state, the N-terminus remains fully accessible for subsequent coupling cycles[5].

Caption: Structural mechanism of β-sheet disruption by pseudoproline dipeptides in SPPS.

Strategic Advantages & Quantitative Impact

The integration of pseudoproline dipeptides into an SPPS workflow provides distinct, measurable advantages that directly impact the economics and feasibility of peptide manufacturing:

-

Bypassing Steric Hindrance via Dipeptide Blocks: Direct acylation of a monomeric pseudoproline nitrogen is notoriously inefficient due to severe steric shielding by the oxazolidine ring[1]. By utilizing commercially available pre-formed dipeptides (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH), chemists bypass this bottleneck entirely, extending the sequence by two residues in a single, high-yielding step.

-

Seamless Native Residue Regeneration: The acetonide protecting group is fully stable under the basic conditions of Fmoc removal (e.g., 20% piperidine) but is highly acid-labile[3]. During the standard final global cleavage with Trifluoroacetic Acid (TFA), the ring opens autonomously, regenerating the native Ser, Thr, or Cys residue without requiring additional deprotection steps[4].

Quantitative Synthesis Outcomes

The table below summarizes the transformative impact of pseudoproline substitution on historically intractable sequences[2][6]:

| Target Peptide Sequence | Standard SPPS Outcome | Pseudoproline SPPS Outcome | Key Bottleneck Overcome |

| Amyloid β (Aβ42) | Low yield (<10%), complex mixture | High yield (>40%), clean crude | Severe on-resin β-sheet aggregation |

| Human Amylin | Failed synthesis / Trace product | High purity, ready for folding | Hydrophobic core aggregation |

| RANTES (1-68) | Incomplete coupling, truncated | Successful full-length assembly | Inter-chain interactions |

| hGH-Derived Peptide | Complex mixture of deletions | 70% crude purity (HPLC) | Steric hindrance & aggregation |

Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity, an SPPS protocol must be a self-validating system where each step is driven by chemical causality. The following methodology outlines the optimal conditions for coupling pseudoproline dipeptides[4].

Causality of Reagent Selection: We utilize aminium/uronium salts (HBTU or HATU) combined with a tertiary amine base (DIPEA). The bulky nature of the pre-formed dipeptide requires highly reactive coupling agents to drive the bimolecular reaction to completion before the activated ester can hydrolyze or epimerize[4]. A 5-fold molar excess is mandated to ensure pseudo-first-order kinetics, overwhelming any residual steric resistance at the resin surface.

Caption: Self-validating experimental workflow for pseudoproline dipeptide coupling.

Step-by-Step Coupling Protocol

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for 15-30 minutes to maximize polymer matrix expansion[4].

-

Pre-Activation: In a separate vessel, dissolve the selected pseudoproline dipeptide (5 equivalents relative to resin loading) and HBTU/HATU (5 equivalents) in a minimal volume of DMF[4].

-

Base Addition: Add DIPEA (10 equivalents) to the solution. Crucial observation: The solution should be mixed thoroughly and immediately transferred to the resin to prevent the degradation of the highly reactive active ester[4].

-

Coupling: Agitate the reaction mixture at room temperature for 1 to 2 hours. For exceptionally long sequences, microwave-assisted heating (e.g., 50°C) can be applied to accelerate kinetics[3].

-

Validation: Perform a to verify the absence of primary amines. If positive, repeat steps 2-4.

-

Global Cleavage: Upon sequence completion, treat the resin with a standard TFA cleavage cocktail (e.g., TFA/water/TIS 95:2.5:2.5) for 2-3 hours. This simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and opens the pseudoproline ring to yield the native peptide.

Case Studies in Complex Peptide Assembly

The true value of pseudoproline dipeptides is realized in the synthesis of historically "inaccessible" targets.

-

Glycoproteins & Aspartimide Prevention: The synthesis of N-glycopeptides is often plagued by base-catalyzed aspartimide formation. By placing a pseudoproline dipeptide immediately adjacent to an aspartimide-prone Asp residue, the localized conformational kink physically prevents the succinimide intermediate from forming, effectively shutting down this destructive side reaction[1][7].

-

hGH-Derived Peptides: In the synthesis of a highly aggregated 16-residue C-terminal sequence of human Growth Hormone (hGH), researchers utilized Fmoc-Ser(ψMe,Mepro)-OH to navigate severe steric hindrance, ultimately achieving a 70% crude purity that was impossible under standard Fmoc conditions[6].

Conclusion

Pseudoproline dipeptides represent a triumph of rational chemical design in peptide synthesis. By temporarily disguising native Ser, Thr, or Cys residues as structure-disrupting proline mimetics, researchers can effectively bypass the thermodynamic pitfalls of on-resin aggregation. When implemented with rigorous, self-validating coupling protocols, pseudoprolines transform failed syntheses into high-yielding processes, accelerating the pipeline of complex peptide therapeutics.

References

-

Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis PMC - NIH URL: [Link]

-

Advances in Fmoc solid‐phase peptide synthesis PMC - NIH URL:[Link]

-

Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine ACS Omega - ACS Publications URL: [Link]

-

Pseudoproline Dipeptides Aapptec Peptides URL:[Link]

Sources

- 1. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chempep.com [chempep.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Fmoc-Phe-Ser(ΨMe,MePro)-OH for Difficult Peptide Sequences

[1]

Executive Summary: The Aggregation Problem

In the synthesis of long (>30 residues) or hydrophobic peptides (e.g., amyloidogenic sequences, transmembrane domains), the primary failure mode is on-resin aggregation . As the peptide chain elongates, inter-chain hydrogen bonds form between the amide backbones, leading to the formation of stable

This "gelation" of the peptide-resin matrix collapses the solvation sphere, rendering the N-terminal amine inaccessible to incoming activated amino acids. The result is a crude product dominated by deletion sequences (des-peptides) that are often impossible to purify.

The Solution: Fmoc-Phe-Ser(ΨMe,MePro)-OH is a pseudoproline (ΨPro) dipeptide .[2] It acts as a "structure-disrupting" building block.[1][2][3][4] By temporarily locking the Serine side chain into an oxazolidine ring, it forces the peptide backbone into a cis-amide conformation (a "kink").[4] This kink mechanically prevents the alignment of

Mechanistic Foundation[6]

The "Kink" Effect

Unlike standard amino acids that predominantly adopt a trans-amide configuration, the cyclic nature of the pseudoproline (oxazolidine) moiety mimics the structure of Proline.[5] This induces a preference for the cis-amide bond with the preceding residue (

-

Beta-Sheet Disruption: The cis-amide bond creates a localized turn in the backbone, preventing the formation of the extended hydrogen-bonding network required for

-sheets. -

Solvation: By preventing self-association, the peptide chain remains fully accessible to solvent (DMF/NMP) and reagents.

The Dipeptide Advantage

You might ask: Why use a dipeptide (Phe-Ser) instead of a single Fmoc-Ser(ΨMe,MePro)-OH?

-

Steric Hindrance: The nitrogen atom of the oxazolidine ring is a secondary amine and is sterically hindered. Coupling an amino acid onto this hindered amine is kinetically slow and prone to incomplete conversion.

-

Pre-formed Efficiency: By using the pre-formed dipeptide Fmoc-Phe-Ser(ΨMe,MePro)-OH, the difficult coupling (Phe to Ser-ΨPro) is already completed synthetically. The user simply couples the unhindered Phe N-terminus to the resin, bypassing the steric bottleneck.

Mechanism Visualization

The following diagram illustrates the workflow and the critical ring-opening mechanism.

Figure 1: The Pseudoproline workflow. The dipeptide prevents aggregation during synthesis and reverts to the native sequence upon acid cleavage.[2][4][6]

Technical Specifications

| Parameter | Specification |

| Chemical Name | Fmoc-L-Phe-L-Ser(ΨMe,Me)-OH |

| CAS Number | 878797-01-4 |

| Molecular Weight | 514.6 g/mol |

| Formula | C30H30N2O6 |

| Protecting Group | Fmoc (Base labile) |

| Psi-Modification | 2,2-dimethyloxazolidine (derived from Acetone) |

| Cleavage Condition | 95% TFA (Acid labile) |

| Solubility | Soluble in DMF, NMP, DCM |

Application Protocol

Strategic Positioning

Do not use PsiPro dipeptides randomly. Strategic placement maximizes cost-efficiency and yield.

-

Frequency: Insert a PsiPro dipeptide every 5–6 amino acids in a difficult sequence.

-

Location: Place the dipeptide N-terminal to (before) hydrophobic stretches (e.g., poly-Alanine, poly-Leucine).

-

Spacing: Ensure at least 2 standard residues exist between a PsiPro and a native Proline to avoid excessive steric clash.

Coupling Protocol (Manual or Automated)

This protocol assumes a standard 0.1 mmol scale.

Reagents:

-

Activator: DIC (Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole) OR HATU / DIEA.

-

Solvent: DMF (Dimethylformamide).[6]

Step-by-Step:

-

Preparation: Calculate 3 equivalents (eq) of Fmoc-Phe-Ser(ΨMe,MePro)-OH relative to the resin loading.

-

Dissolution: Dissolve the dipeptide in minimum DMF.

-

Activation (DIC/HOBt method):

-

Reaction: Add the mixture to the Fmoc-deprotected resin.

-

Time: Allow to couple for 2 to 4 hours (longer than standard AA).

-

Monitoring: Perform a Kaiser Test (ninhydrin).[7] If the beads are not 100% colorless, perform a second coupling (re-couple) with fresh reagents for 1 hour.

-

-

Capping (Optional but Recommended): Acetic anhydride cap to terminate any unreacted chains.

Deprotection & Cleavage (The Critical Step)

The "magic" of the PsiPro unit is its reversibility. The oxazolidine ring is stable to piperidine (Fmoc removal) but collapses in high acid.

-

Fmoc Removal: Use standard 20% Piperidine in DMF.[6][8][9] The PsiPro ring remains intact.[10]

-

Global Cleavage:

-

Duration: The ring opening is slower than standard side-chain deprotection. Allow 2.5 to 3 hours of cleavage time.

-

Mechanism: The high concentration of TFA hydrolyzes the aminal carbon of the oxazolidine, releasing acetone and regenerating the native Serine hydroxyl group and the backbone amide.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling of Dipeptide | Steric bulk of the dipeptide.[2] | Use HATU/DIEA instead of DIC. Double couple. Increase temperature to 50°C (microwave). |

| Mass Spec shows +40 Da | Incomplete ring opening (Acetone adduct). | The cleavage time was too short. Re-treat peptide with 95% TFA/Water for an additional 2 hours. |

| Low Yield | Aggregation occurred before PsiPro insertion. | Verify the PsiPro is placed before the hydrophobic region starts.[7][11] |

| Racemization | Over-activation during coupling.[6] | Use Oxyma Pure/DIC as a racemization-suppressing cocktail. Avoid pre-activation >5 mins.[6] |

References

-

Mutter, M., et al. (1995).[11] "Pseudo-prolines (psi Pro) for accessing 'inaccessible' peptides." Peptide Research, 8(3), 145-153.[2] Link

-

Wöhr, T., et al. (1996).[11] "Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis." Journal of the American Chemical Society, 118(39), 9218-9227. Link

-

White, P., et al. (2004).[11] "The use of pseudoproline dipeptides in the synthesis of difficult sequences." Journal of Peptide Science, 10,[11] 18. Link

-

Merck/Novabiochem. "Fmoc-Phe-Ser(psiMe,Mepro)-OH Technical Data Sheet." Link

-

Sampson, W.R., et al. (1999). "The synthesis of difficult peptides using pseudoproline dipeptides." Journal of Peptide Science, 5(9), 403. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. bachem.com [bachem.com]

- 4. chempep.com [chempep.com]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. peptidechemistry.org [peptidechemistry.org]

- 10. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry [mdpi.com]

- 11. peptide.com [peptide.com]

Solvation Thermodynamics and SPPS Integration of Fmoc-Phe-Ser(ΨMe,MePro)-OH: A Technical Whitepaper

Executive Summary

The synthesis of long, hydrophobic, or aggregation-prone peptides via Solid-Phase Peptide Synthesis (SPPS) frequently encounters severe kinetic bottlenecks. As the peptide chain elongates, interchain hydrogen bonding drives the formation of β-sheet secondary structures. This aggregation drastically reduces the solvation of the peptide-resin matrix, rendering the N-terminal amine sterically inaccessible and halting the coupling process 1.

Fmoc-Phe-Ser(ΨMe,MePro)-OH is a specialized pseudoproline dipeptide engineered to act as a structural disruptor. By temporarily modifying the peptide backbone during assembly, it modulates the thermodynamics of solvation, ensuring high coupling efficiencies even in notoriously difficult sequences [[2]](). This guide details the mechanistic causality, solvent compatibility, and self-validating protocols required for its successful integration.

The Mechanistic Imperative: Overcoming β-Sheet Aggregation

Pseudoprolines are artificially created dipeptides derived from Serine, Threonine, or Cysteine, where the side-chain heteroatom and the backbone nitrogen are reversibly tethered into an oxazolidine or thiazolidine ring 1.

Causality of the Structural Kink: The 2,2-dimethyloxazolidine ring in Fmoc-Phe-Ser(ΨMe,MePro)-OH imposes a severe steric constraint that mimics the cyclic nature of native proline. This ring structure thermodynamically favors a cis-amide bond conformation between the Phenylalanine and the modified Serine [[3]](). This cis geometry introduces a sharp "kink" in the peptide backbone, which is geometrically incompatible with the extended parallel alignment required for β-sheet hydrogen bonding. By physically preventing interchain aggregation, the peptide-resin remains amorphous and highly solvated [[2]]().

Causality of the Dipeptide Format: The nitrogen atom embedded within the oxazolidine ring is highly sterically hindered. Attempting to couple an Fmoc-amino acid directly to the N-terminus of a resin-bound pseudoproline monomer results in exceptionally low acylation yields [[1]](). To bypass this solid-phase kinetic limitation, the Phe-Ser linkage is pre-formed in solution, allowing the unit to be introduced into the SPPS workflow as a single, highly reactive dipeptide building block .

Logical flow of aggregation disruption by Fmoc-Phe-Ser(ΨMe,MePro)-OH via cis-amide induction.

Solvent Compatibility and Solubility Profiles

The introduction of the gem-dimethyl groups on the oxazolidine ring significantly increases the lipophilicity of the dipeptide, altering its solvation thermodynamics. Fmoc-Phe-Ser(ΨMe,MePro)-OH exhibits superior solubility in standard polar aprotic SPPS solvents compared to highly polar, unprotected peptide fragments 2.

Causality of Solvent Choice: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) possess high dielectric constants and optimal hydrogen-bond acceptor properties. These characteristics are critical for swelling polystyrene and PEG-based resins. Swelling maximizes the internal pore volume, facilitating the rapid diffusion of the bulky Fmoc-Phe-Ser(ΨMe,MePro)-OH dipeptide to the resin-bound active sites 4.

Table 1: Quantitative Solubility Profile of Fmoc-Phe-Ser(ΨMe,MePro)-OH

| Solvent | Solubility Limit | Preparation Notes | SPPS Utility |

| DMSO | ~250 mg/mL (485.8 mM) | Requires sonication; highly hygroscopic 5. | Used for stock solution storage; not standard for on-resin coupling. |

| DMF | >0.5 M | Readily soluble at room temperature. | Primary solvent for activation and coupling workflows. |

| NMP | >0.5 M | Readily soluble at room temperature. | Alternative to DMF; superior for highly aggregated resins. |

| DCM | Moderate (~0.1 M) | Often requires a co-solvent. | Used in specific activation mixtures (e.g., DMF/DCM 2:1) . |

Experimental Workflows: Self-Validating SPPS Incorporation

To ensure scientific integrity, the incorporation of Fmoc-Phe-Ser(ΨMe,MePro)-OH must follow a self-validating protocol. Given the high cost of pseudoproline building blocks and the steric hindrance involved, empirical verification of coupling completion is mandatory .

Self-validating SPPS workflow for coupling Fmoc-Phe-Ser(ΨMe,MePro)-OH.

Step-by-Step Methodology:

-

Resin Preparation & Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes to maximize pore accessibility 4.

-

Activation: In a separate vial, dissolve 3-5 equivalents of Fmoc-Phe-Ser(ΨMe,MePro)-OH and a high-efficiency uronium/aminium coupling reagent (e.g., HATU or HBTU) in a minimum volume of DMF or NMP .

-

Causality: HATU is preferred over standard carbodiimides (like DIC) because the dipeptide is sterically bulky; HATU generates a highly reactive HOAt ester that accelerates the acylation of hindered amines.

-

-

Base Addition: Add 6-10 equivalents of N,N-Diisopropylethylamine (DIPEA) to the mixture to initiate activation 4.

-

Coupling: Transfer the activated complex to the resin and agitate for 1 to 2 hours at room temperature [](_).

-

System Validation (TNBS/Kaiser Test): Withdraw a micro-aliquot of the resin, wash thoroughly with DCM, and perform a TNBS or Kaiser test .

-

System Logic: A colorless/yellow bead indicates complete acylation (System Pass). A red (TNBS) or blue (Kaiser) bead indicates the presence of unreacted primary amines (System Fail). If the system fails, execute a second coupling cycle using fresh reagents to prevent deletion sequences.

-

-

Cleavage and Regeneration: Upon completion of the full peptide sequence, treat the resin with a standard acidic cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours.

-

Causality: The oxazolidine ring is stable to the basic conditions of Fmoc removal (20% piperidine) but is rapidly hydrolyzed by strong acids. The TFA cleavage simultaneously releases the peptide from the resin, removes side-chain protecting groups, and opens the oxazolidine ring, seamlessly regenerating the native Phenylalanine-Serine sequence 2.

-

Conclusion

The strategic integration of Fmoc-Phe-Ser(ΨMe,MePro)-OH into SPPS workflows represents a triumph of rational chemical design. By manipulating the fundamental thermodynamics of peptide solvation through temporary, reversible structural modifications, chemists can routinely synthesize complex, hydrophobic sequences that were previously considered inaccessible. Proper exploitation of its solubility profile in DMF/NMP, combined with self-validating coupling protocols, ensures high-fidelity chain elongation and superior crude yields.

References

- ChemPep.

- MedChemExpress. "Fmoc-Phe-Ser(psi(Me,Me)pro)-OH | Dipeptide".

- ChemPep. "Fmoc-Phe-Ser[psi(Me,Me)pro]-OH".

- BenchChem. "A Comparative Guide to Pseudoproline Dipeptides for Solid-Phase Peptide Synthesis of Ile-Thr Sequences".

- Sigma-Aldrich.

- Bachem. "Pseudoproline & Isoacyl dipeptides".

Sources

Methodological & Application

Application Note: Protocol for Incorporating Fmoc-Phe-Ser(Psi(Me,MePro)-OH) in Solid-Phase Peptide Synthesis

Executive Summary

The synthesis of long, complex, or hydrophobic peptides via Solid-Phase Peptide Synthesis (SPPS) is frequently hindered by on-resin aggregation. This aggregation is primarily driven by intermolecular hydrogen bonding that forms stable β-sheet structures, leading to incomplete deprotection and poor coupling efficiency[1]. The introduction of pseudoproline dipeptides, such as Fmoc-Phe-Ser(Psi(Me,MePro)-OH) , represents a transformative structural intervention to overcome these synthetic roadblocks[2].

This application note provides a comprehensive, self-validating protocol for the handling, coupling, and cleavage of Fmoc-Phe-Ser(Psi(Me,MePro)-OH), ensuring high-yield synthesis of aggregation-prone peptide sequences.

Mechanistic Rationale: The "Why" Behind Pseudoprolines

Pseudoproline dipeptides are artificially created building blocks derived from serine, threonine, or cysteine, where the side chain is reversibly protected as an oxazolidine (Ser/Thr) or thiazolidine (Cys) ring[2]. Fmoc-Phe-Ser(Psi(Me,MePro)-OH) specifically incorporates a 2,2-dimethyloxazolidine ring at the serine residue[3].

Causality of Experimental Design:

-

Conformational Disruption: The oxazolidine ring functions as a structural analog to proline. It introduces a forced "kink" into the peptide backbone by favoring a cis-amide bond conformation[3]. This kink physically prevents the interchain hydrogen bonding required for β-sheet formation[2].

-

Pre-formed Dipeptide Necessity: Direct acylation of a monomeric pseudoproline nitrogen is sterically hindered and highly inefficient[1]. Therefore, the pseudoproline moiety must be introduced as a pre-formed dipeptide (e.g., Phe-Ser) to ensure high coupling yields[3].

-

Reversibility: The oxazolidine ring is entirely stable under the basic conditions of Fmoc deprotection (e.g., 20% piperidine) but undergoes quantitative ring-opening hydrolysis under standard acidic cleavage conditions (TFA), regenerating the native Phe-Ser sequence[3].

Diagram 1: Mechanism of action: Standard β-sheet aggregation vs. Pseudoproline-mediated solvation.

Storage and Handling Specifications

To maintain the chemical integrity of the dipeptide and prevent premature degradation of the oxazolidine ring, strict storage conditions must be adhered to[4].

| Storage Condition | Recommended Duration | Environmental Controls |

| -80°C | Up to 6 months | Sealed container, desiccated, protected from light |

| -20°C | Up to 1 month | Sealed container, desiccated, protected from light |

| Working Solution | Use immediately | Dissolve in DMF or NMP just prior to coupling |

Table 1: Optimal storage parameters for Fmoc-Phe-Ser(Psi(Me,MePro)-OH)[4].

Comparative Analysis: Standard vs. Pseudoproline SPPS

| Parameter | Standard SPPS (Aggregation-Prone) | Pseudoproline-Assisted SPPS |

| Solvation | Poor (Resin shrinkage observed) | Excellent (Resin remains swollen)[1] |

| Coupling Efficiency | Low (Requires double/triple coupling) | High (Single coupling often sufficient)[2] |

| Sequence Yield | Decreases exponentially with length | Maintained across long sequences[2] |

| Post-Cleavage State | Native sequence (High impurities) | Native sequence (High purity)[3] |

Table 2: Impact of pseudoproline incorporation on SPPS metrics.

Experimental Protocols

Protocol A: Coupling via Aminium/Uronium Salts (HATU/HBTU)

This method is the gold standard for manual and automated coupling of bulky dipeptides, utilizing highly reactive aminium salts[5].

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Phe-Ser(Psi(Me,MePro)-OH) (3 to 5 equivalents)[5]

-

HATU or HBTU (3 to 5 equivalents, matching dipeptide)[5]

-

N,N-Diisopropylethylamine (DIPEA) (6 to 10 equivalents)[5]

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[1]

Step-by-Step Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 15-30 minutes. Drain thoroughly.

-

Activation: In a separate clean vial, dissolve the Fmoc-Phe-Ser(Psi(Me,MePro)-OH) (5 eq.) and HATU (5 eq.) in a minimal volume of DMF or NMP (just enough to achieve a clear solution)[5].

-

Base Addition: Add DIPEA (10 eq.) to the activation mixture. Mix thoroughly for 1-2 minutes to generate the active ester[5].

-

Coupling: Transfer the activated dipeptide solution immediately to the reaction vessel containing the resin[5].

-

Agitation: Agitate the mixture at room temperature for 1 to 2 hours[5].

-

Validation: Drain the resin and wash thoroughly with DMF (5 × 1 min). Perform a Kaiser or TNBS test to verify the presence of unreacted primary amines[5]. If positive, repeat the coupling step with fresh reagents.

Protocol B: Global Cleavage and Pseudoproline Ring Opening

The oxazolidine ring is engineered to be stable in weak acids but is completely reversible under the strong acidic conditions used for final global cleavage[3].

Materials:

-

Trifluoroacetic Acid (TFA)

-

Triisopropylsilane (TIS)

-

Ultrapure Water (H₂O)

Step-by-Step Procedure:

-

Cocktail Preparation: Prepare a standard cleavage cocktail of TFA / H₂O / TIS in a ratio of 95:2.5:2.5 (v/v/v)[5]. (Note: Adjust scavengers if the sequence contains multiple Met, Cys, or Trp residues).

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin.

-

Incubation: Agitate at room temperature for 3 hours . This extended time ensures not only the cleavage of the peptide from the resin and removal of standard protecting groups but also the complete hydrolytic opening of the pseudoproline oxazolidine ring to regenerate the native Serine residue[5].

-

Precipitation: Filter the resin and precipitate the cleaved peptide using cold diethyl ether.

Diagram 2: End-to-end workflow for incorporating and cleaving pseudoproline dipeptides.

Expert Insights & Troubleshooting

-

Placement Strategy: For maximum efficacy, insert the pseudoproline dipeptide just before a known hydrophobic or aggregation-prone region (typically spaced 5-6 amino acids apart if using multiple pseudoprolines)[6].

-

Steric Hindrance during Elongation: While the dipeptide itself couples efficiently due to pre-activation, the subsequent amino acid added onto the Fmoc-deprotected pseudoproline may experience slight steric hindrance[3]. If the coupling following the pseudoproline is sluggish, utilize HATU and extend the coupling time to 2 hours.

-

Incomplete Ring Opening: If Mass Spectrometry (LC-MS) analysis of the crude peptide reveals a mass adduct of +40 Da, this indicates incomplete removal of the isopropylidene group (intact oxazolidine ring). To resolve this, re-treat the lyophilized crude peptide with the TFA/H₂O/TIS (95:2.5:2.5) cocktail for an additional 1-2 hours.

References

-

AAPPTec. Pseudoproline Dipeptides. Available at:[Link]

Sources

Application Note: Efficient Coupling of Fmoc-Phe-Ser(Psi(Me,MePro)-OH) in Solid-Phase Peptide Synthesis

Executive Summary

The chemical synthesis of long and complex peptides is often hampered by on-resin aggregation of the growing peptide chain, leading to poor coupling efficiencies and diminished yields. Pseudoproline dipeptides, such as Fmoc-Phe-Ser(Psi(Me,MePro)-OH), are powerful synthetic tools designed to mitigate these challenges. By introducing a temporary "kink" into the peptide backbone, these dipeptides disrupt the formation of secondary structures like β-sheets, which are a primary cause of aggregation.[1][2][3] This improved solvation and accessibility of the N-terminus results in more efficient subsequent coupling reactions. This application note provides a comprehensive guide to the theory and practical application of Fmoc-Phe-Ser(Psi(Me,MePro)-OH) coupling, offering detailed, field-tested protocols and troubleshooting advice to ensure successful incorporation into your peptide sequence.

The Role of Pseudoproline Dipeptides in SPPS

Fmoc-Phe-Ser(Psi(Me,MePro)-OH) is a dipeptide building block where the serine residue is reversibly protected as a dimethyl-substituted oxazolidine ring. This modification mimics the structure of proline, hence the term "pseudoproline".[2] The key advantages of incorporating this dipeptide are:

-

Disruption of Aggregation: The oxazolidine ring imposes a conformational restraint on the peptide backbone, disrupting the hydrogen-bonding patterns that lead to β-sheet formation and aggregation.[1][2]

-

Enhanced Solvation: By preventing aggregation, the peptide-resin remains better solvated, allowing for improved diffusion and access of reagents to the reactive sites.[4]

-

Improved Coupling Efficiency: The enhanced solvation and reduced steric hindrance from aggregated chains lead to more complete and efficient coupling of subsequent amino acids.[4]

-

Reversible Modification: The pseudoproline ring is stable under the basic conditions of Fmoc deprotection but is readily cleaved during the final trifluoroacetic acid (TFA)-based cleavage and deprotection, regenerating the native serine residue.[1][3]

Figure 1: Comparison of standard SPPS workflow with a pseudoproline-assisted approach.

The Coupling Mechanism: Activation of the Carboxylic Acid

The coupling of Fmoc-Phe-Ser(Psi(Me,MePro)-OH) to the N-terminal amine of the resin-bound peptide requires the activation of its C-terminal carboxylic acid. This is typically achieved using uronium/aminium salt-based coupling reagents like HCTU or HATU. The general mechanism involves the formation of a highly reactive activated ester intermediate, which is then susceptible to nucleophilic attack by the peptide's free amine.

Figure 2: Simplified schematic of the coupling reaction mechanism.

Recommended Coupling Protocols

Due to the steric hindrance of the pseudoproline moiety, using a sufficient excess of reagents and a potent activator is crucial for achieving high coupling efficiency.

Standard Coupling Protocol (HCTU)

This protocol is recommended for most coupling scenarios.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Phe-Ser(Psi(Me,MePro)-OH)

-

HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

Procedure:

-

In a separate vessel, dissolve 5 equivalents of Fmoc-Phe-Ser(Psi(Me,MePro)-OH) and 5 equivalents of HCTU in a minimal volume of DMF.

-

Add 10 equivalents of DIPEA to the solution and mix thoroughly.[1][5]

-

Immediately add the activated solution to the vessel containing the swelled and Fmoc-deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Wash the resin thoroughly with DMF.

-

Perform a Kaiser test to confirm the completion of the reaction (absence of free primary amines). If the test is positive, a second coupling is recommended.

Protocol for Difficult Couplings (HATU)

For sequences known to be particularly aggregation-prone or when the standard protocol results in incomplete coupling.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Phe-Ser(Psi(Me,MePro)-OH)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)

-

DIPEA

-

DMF or NMP (N-Methyl-2-pyrrolidone)

Procedure:

-

Follow the same procedure as the standard protocol, substituting HCTU with HATU. HATU is a more reactive agent and can improve outcomes in challenging cases.[6]

-

The reaction time can be extended to 2-4 hours if necessary.

Summary of Reaction Conditions

| Parameter | Standard Protocol (HCTU) | Difficult Coupling (HATU) |

| Dipeptide | 5.0 eq | 5.0 eq |

| Coupling Reagent | 5.0 eq (HCTU) | 5.0 eq (HATU) |

| Base (DIPEA) | 10.0 eq | 10.0 eq |

| Solvent | DMF | DMF or NMP |

| Reaction Time | 1-2 hours | 2-4 hours |

| Monitoring | Kaiser Test | Kaiser Test |

Equivalents (eq) are relative to the loading capacity of the resin.

Troubleshooting and Scientific Integrity

A successful synthesis relies on understanding and mitigating potential side reactions. The protocols provided are designed to be self-validating through monitoring.

-

Incomplete Coupling: A positive Kaiser test indicates the presence of unreacted amines.

-

Solution: Perform a second coupling (recoupling) with a fresh batch of activated dipeptide. Ensure solvents are anhydrous and reagents are of high quality. For persistently difficult couplings, switch to the HATU-based protocol.

-

-

Aspartimide Formation: This side reaction can be more prevalent at Asp-Ser sequences, even with the use of pseudoproline dipeptides, especially at elevated temperatures.[1]

-

Mitigation: The addition of a small amount of a weak acid (e.g., 0.1 M formic acid) to the piperidine deprotection solution can help suppress aspartimide formation.[1]

-

-

Racemization: While modern coupling reagents are designed to minimize racemization, it can still be a concern, particularly with sensitive amino acids.

Conclusion

Fmoc-Phe-Ser(Psi(Me,MePro)-OH) is an invaluable tool for overcoming the common problem of peptide aggregation in SPPS. Its successful application hinges on the use of potent activating reagents and appropriate stoichiometry to ensure complete incorporation. By following the detailed protocols and troubleshooting guidelines presented in this application note, researchers can confidently utilize pseudoproline dipeptides to enhance the yield and purity of complex and "difficult" peptides.

References

-

Proposed mechanism for activation by uronium salt. ResearchGate. [Link]

-

Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. [Link]

-

Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

-

Coupling Reagents. Aapptec Peptides. [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

-

The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie. [Link]

-

Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids. [Link]

-

5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. 2BScientific. [Link]

-

Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. MDPI. [Link]

Sources

Application Note: Overcoming Macrocyclization Barriers Using Fmoc-Phe-Ser(ΨMe,MePro)-OH

Executive Summary

The synthesis of cyclic peptides is notoriously plagued by low yields, slow reaction kinetics, and competing oligomerization. These challenges stem from the high entropic barrier required to bring the N- and C-termini of a linear peptide into spatial proximity. Fmoc-Phe-Ser(ΨMe,MePro)-OH is a specialized pseudoproline dipeptide building block designed to bypass these thermodynamic bottlenecks[1]. By introducing a temporary, traceless structural "kink" into the peptide backbone, this dipeptide pre-organizes the linear precursor, dramatically accelerating macrocyclization and improving overall purity[2]. This application note provides a comprehensive mechanistic overview, strategic design guidelines, and self-validating protocols for integrating this powerful tool into solid-phase peptide synthesis (SPPS) workflows.

Mechanistic Grounding: The Thermodynamics of Pre-organization

To understand the efficacy of Fmoc-Phe-Ser(ΨMe,MePro)-OH, one must examine the causality of peptide aggregation and the physical chemistry of the oxazolidine ring.

Why Use a Pre-formed Dipeptide?

During standard SPPS, coupling an amino acid directly onto the secondary amine of a pseudoproline monomer is severely hindered by steric bulk, leading to incomplete reactions and deletion sequences[3]. Fmoc-Phe-Ser(ΨMe,MePro)-OH bypasses this low-yielding step entirely. By introducing the phenylalanine and the pseudoproline-modified serine as a single, pre-coupled dipeptide unit, synthetic efficiency is maintained[3].

The Cis-Amide Kink and Entropic Pre-organization

Standard linear peptides naturally adopt extended trans-amide conformations, which frequently self-associate into stable β-sheets via intermolecular hydrogen bonding[1][4]. This aggregation hides reactive termini and plummets cyclization yields.

The incorporation of the 2,2-dimethyloxazolidine ring (the ΨMe,MePro moiety) restricts the local

Traceless Reversibility

The oxazolidine ring is completely stable to the basic conditions (e.g., 20% piperidine) used for iterative Fmoc deprotection[1]. However, it is highly labile to the strong acidic conditions (e.g., Trifluoroacetic acid, TFA) used during final global cleavage[1][2]. Upon TFA treatment, the ring rapidly hydrolyzes, tracelessly regenerating the native Phe-Ser peptide bond[1].

Pseudoproline-induced cis-amide kink prevents aggregation and pre-organizes termini for cyclization.

Strategic Sequence Design Guidelines

To maximize the efficacy of Fmoc-Phe-Ser(ΨMe,MePro)-OH, placement within the sequence must be deliberate:

-

Disrupting Hydrophobicity: Insert the pseudoproline dipeptide immediately preceding highly hydrophobic or aggregation-prone regions (e.g., poly-Val or poly-Ile stretches)[5].

-

Optimal Spacing: If the synthesis of a large macrocycle requires multiple pseudoprolines, maintain an optimal spacing of 5 to 6 amino acids between each pseudoproline unit to prevent the peptide from adopting an overly helical structure that could push the termini apart again[2][5].

-

C-Terminal Placement: Placing the pseudoproline at the C-terminus of a linear precursor prior to cyclization or fragment condensation effectively eliminates the risk of C-terminal epimerization during the coupling event[2][5].

Quantitative Performance Data

The thermodynamic advantages of pseudoproline pre-organization translate directly to measurable improvements in the laboratory. The table below summarizes the typical kinetic and yield differences observed when cyclizing a standard hexapeptide versus its pseudoproline-modified counterpart.

| Synthesis Metric | Standard Linear Precursor | Pseudoproline-Modified Precursor |

| Reaction Kinetics (Time to Completion) | ~72 hours | ~3 hours |

| Dominant Backbone Conformation | Extended (trans-amide), β-sheet | Turn-induced (cis-amide kink) |

| Oligomerization Risk | High (dimers/trimers common) | Low (highly pre-organized) |

| Typical Cyclization Yield | 15% - 20% | 70% - 85% |

| Epimerization Risk | Moderate to High | Eliminated (if at C-terminus) |

(Data synthesized from comparative cyclization studies of difficult sequences[2][3])

Experimental Protocols

The following self-validating workflow ensures high-fidelity incorporation, cyclization, and deprotection.

Step-by-step workflow integrating Fmoc-Phe-Ser(ΨMe,MePro)-OH into cyclic peptide synthesis.

Step 1: Coupling the Pseudoproline Dipeptide

Causality: Because the dipeptide is bulky, standard coupling times must be extended to ensure complete acylation.

-

Swell the peptide-resin in DMF for 30 minutes.

-

Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

-

Prepare the coupling cocktail: 3.0 equivalents of Fmoc-Phe-Ser(ΨMe,MePro)-OH , 3.0 eq of HATU, and 6.0 eq of DIEA in DMF.

-

Add the cocktail to the resin and agitate for 2 hours at room temperature.

-

Validation Check: Perform a Kaiser test. A colorless/yellow bead indicates complete coupling. If blue, repeat the coupling step before proceeding.

Step 2: Linear Assembly and Macrocyclization

Causality: Cyclization requires high dilution to favor intramolecular ring closure over intermolecular oligomerization.

-

Complete the elongation of the linear sequence using standard Fmoc SPPS[1].

-

Cleave the fully protected linear peptide from a highly acid-sensitive resin (e.g., 2-Chlorotrityl chloride resin) using 1% TFA in DCM to keep side-chain protecting groups and the oxazolidine ring intact.

-

Dissolve the protected linear peptide in highly dilute conditions (1-5 mM) in DMF/DCM (1:1).

-

Add 3.0 eq of PyBOP, 3.0 eq of HOBt, and 6.0 eq of DIEA. Stir at room temperature.

-

Validation Check: Monitor the reaction via LC-MS. Successful macrolactamization is confirmed by a mass shift of -18 Da (loss of

). Due to the pseudoproline pre-organization, this should reach completion within 3–5 hours[2].

Step 3: Global Deprotection and Traceless Ring Opening

Causality: The oxazolidine ring requires strong acid and nucleophilic scavengers to fully hydrolyze back to the native Serine residue[1].

-

Concentrate the cyclized peptide mixture and precipitate in cold diethyl ether.

-

Treat the crude cyclic peptide with a standard cleavage cocktail: TFA / Triisopropylsilane (TIS) /

(95:2.5:2.5 v/v/v). -

Agitate for 2.5 to 3 hours at room temperature. Note: Do not shorten this time, as oxazolidine ring opening is the rate-limiting step of the deprotection.

-

Precipitate the final deprotected cyclic peptide in cold diethyl ether, centrifuge, and wash the pellet twice with ether.

-

Validation Check: Analyze the crude product via LC-MS. The mass should reflect the target cyclic peptide. The successful removal of the pseudoproline protecting group is validated by a mass shift of -40 Da (loss of the acetone equivalent from the dimethyloxazolidine ring) relative to the protected intermediate.

References

-

Jolliffe, K. A. (2018). The Pseudoproline Approach to Peptide Cyclization. Australian Journal of Chemistry. ConnectSci.[2] URL: [Link]

-

Activotec. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis.[3] URL:[Link]

Sources

Applications of Fmoc-Phe-Ser(Psi(Me,MePro)-OH) in drug development

Application Note: High-Efficiency Synthesis of Aggregation-Prone Peptides using Fmoc-Phe-Ser(ΨMe,MePro)-OH [1]

Part 1: Executive Summary

The Challenge: The "Difficult Sequence" in Peptide Drug Development

In modern drug development, peptide candidates are increasingly complex, often containing hydrophobic domains essential for membrane interaction or receptor binding. A critical bottleneck in Solid-Phase Peptide Synthesis (SPPS) is the formation of intermolecular

The Solution: Pseudoproline Dipeptides Fmoc-Phe-Ser(ΨMe,MePro)-OH is a specialized dipeptide building block designed to overcome these hurdles.[1] By locking the Serine residue into a cyclic oxazolidine ring (mimicking Proline), this reagent introduces a reversible "kink" in the peptide backbone.[1][2] This structural disruption prevents the formation of secondary structures (beta-sheets) during synthesis, maintaining the peptide chain in a solvated, accessible state.[1][3]

Key Benefits:

-

Solubility: Increases solvation of the growing peptide chain.[1][4][5]

-

Efficiency: Eliminates the need for double-couplings or elevated temperatures in difficult regions.

-

Purity: Significantly reduces deletion byproducts, simplifying downstream HPLC purification.[1]

-

Reversibility: The native Phe-Ser sequence is fully restored during the final cleavage step.[1]

Part 2: Technical Deep Dive & Mechanism

The Molecule

-

Name: Fmoc-Phe-Ser(Ψ

Pro)-OH -

Structure: A dipeptide of Phenylalanine (Phe) and Serine (Ser).[1][6] The Serine side chain (-CH

OH) and backbone nitrogen are cyclized with acetone to form a 2,2-dimethyloxazolidine ring. -

Function: The oxazolidine ring renders the Serine nitrogen part of a tertiary amide (similar to Proline).[2] This prevents it from acting as a hydrogen bond donor, thereby disrupting the H-bond network required for

-sheet formation.[1][3]

Mechanism of Action: The "Kink" Effect

Unlike standard amino acids that favor a trans amide bond conformation, the pseudoproline moiety induces a preference for the cis conformation.[1][3] This introduces a turn or "kink" in the peptide backbone.[2]

-

Without Pseudoproline: Hydrophobic residues (e.g., Phe) and H-bonders (e.g., Ser) stack into insoluble

-sheets. Reagents cannot penetrate these aggregates. -

With Pseudoproline: The kink prevents stacking.[2] The peptide remains "liquid-like" and accessible to reagents.[1]

Figure 1: Mechanism of aggregation disruption. The pseudoproline unit breaks the H-bond network that leads to synthesis failure.

Part 3: Application Protocol

Target Audience: Synthetic Chemists, Process Development Scientists. Scope: Synthesis of peptides containing the ...Phe-Ser... motif, particularly in hydrophobic regions (e.g., Amyloid-beta fragments, transmembrane domains, GLP-1 analogs).

Materials Required

-

Reagent: Fmoc-Phe-Ser(Ψ

Pro)-OH (Commercially available).[1] -

Coupling Agents: HATU or DIC/Oxyma (Standard reagents are compatible).

-

Resin: Compatible with standard Fmoc-SPPS resins (Wang, Rink Amide, 2-CTC).

-

Cleavage Cocktail: TFA/Water/TIS (95:2.5:2.5).

Step-by-Step Synthesis Workflow

1. Strategic Planning Identify the "difficult" region in your sequence. If a Phe-Ser junction exists within a hydrophobic stretch (e.g., 5-10 residues of Val, Ile, Leu, Phe), replace the standard Fmoc-Phe-OH and Fmoc-Ser(tBu)-OH cycles with a single coupling of the pseudoproline dipeptide.

2. Coupling the Dipeptide The dipeptide unit is coupled as a single block.

-

Stoichiometry: Use 2.5 – 3 equivalents relative to resin loading.

-

Activation: Dissolve dipeptide in DMF. Add HATU (2.5 eq) and DIPEA (5 eq).

-

Reaction Time: 1 - 2 hours at room temperature.

-

Note: The coupling of the dipeptide to the resin is generally efficient because the C-terminal Serine has a free carboxylic acid and the bulky ring is somewhat distant from the activation site.

3. Fmoc Deprotection

-

Reagent: 20% Piperidine in DMF.

-

Condition: Standard protocols (e.g., 2 x 5 min).

-

Result: Removal of the Fmoc group from the Phenylalanine N-terminus.

-

Observation: The N-terminus of the Phe is a primary amine. Subsequent coupling of the next amino acid is usually standard, as the bulky oxazolidine ring is now at the (n-1) position.

4. Chain Elongation Continue standard SPPS for the remainder of the sequence. You may observe lower back-pressure in flow synthesizers due to reduced resin swelling/aggregation.

5. Cleavage and Restoration (The Critical Step) The "magic" of this technology is the acid-lability of the oxazolidine ring.

-

Cocktail: 95% TFA, 2.5% H

O, 2.5% TIS (Triisopropylsilane).[5] -

Time: 2 - 3 hours at room temperature.

-

Reaction:

Reaction Scheme:

Part 4: Data Visualization & Quality Control

Comparative Analysis: Standard vs. Pseudoproline Synthesis

| Metric | Standard Synthesis (Phe + Ser) | Pseudoproline Synthesis (Phe-Ser Dipeptide) |

| Coupling Efficiency | Variable (often <80% in difficult regions) | High (>98%) |

| Major Impurity | Deletion sequences (Des-Phe, Des-Ser) | Minimal |

| Crude Purity | 40 - 60% | 85 - 95% |

| Solubility | Low (Aggregates on resin) | High (Solvated resin) |

| Purification Yield | Low (Hard to separate deletion mutants) | High (Easy separation) |

Experimental Workflow Diagram

Figure 2: Workflow for incorporating Fmoc-Phe-Ser(ΨMe,MePro)-OH into SPPS protocols.

Part 5: Troubleshooting & Tips

-

Coupling Difficulty: While the dipeptide couples well, the next amino acid (coupling to the Phe N-terminus) can sometimes be slow due to the local conformation.

-

Tip: Use a stronger activation method (e.g., HATU instead of HBTU) or double couple the amino acid immediately following the pseudoproline.

-

-

Cleavage Scavengers: The ring opening releases acetone. This is generally harmless, but ensure sufficient water (2-5%) is present in the cleavage cocktail, as hydrolysis requires water.

-

Storage: Pseudoproline dipeptides are sensitive to moisture (hydrolysis of the ring). Store at -20°C in a desiccator.

References

-

ChemPep Inc. Fmoc-Phe-Ser[psi(Me,Me)pro]-OH: Applications in Peptide Synthesis. Retrieved from

-

Wöhr, T., & Mutter, M. (1995).[3] Pseudo-prolines in peptide synthesis: Direct insertion of serine and threonine derived oxazolidines in dipeptides. Tetrahedron Letters.

-

Sigma-Aldrich (Merck). Fmoc-Phe-Ser(psiMe,Mepro)-OH Novabiochem. Retrieved from

-

Sampson, W. R., et al. (1999). The synthesis of "difficult" peptides using pseudoproline dipeptides. Journal of Peptide Science.

-

Bachem. Pseudoproline & Isoacyl dipeptides: Tools for overcoming aggregation. Retrieved from

Sources

Fmoc-Phe-Ser(Psi(Me,MePro)-OH) in the synthesis of bioactive peptides

Application Note: Overcoming Aggregation in SPPS Using Fmoc-Phe-Ser(Ψ^(Me,Me)pro)-OH

Introduction & Mechanistic Overview

The chemical synthesis of long, highly hydrophobic, or "difficult" bioactive peptides via Solid-Phase Peptide Synthesis (SPPS) is frequently hindered by on-resin aggregation. This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds that organize the growing peptide chains into insoluble β-sheet networks. Such aggregation restricts reagent diffusion, leading to incomplete deprotection and acylation, which ultimately results in complex crude mixtures and diminished yields[1].

To circumvent this, the pseudoproline (Ψ-Pro) strategy, pioneered by Wöhr and Mutter, introduces a temporary structural modification to the peptide backbone[2]. Fmoc-Phe-Ser(Ψ^(Me,Me)pro)-OH is a specialized dipeptide building block containing a 2,2-dimethyloxazolidine ring derived from the serine side-chain and the adjacent backbone nitrogen[3]. This cyclic moiety mimics the conformational rigidity of proline, forcing a "kink" into the peptide backbone that strongly favors the cis-amide conformation. This structural kink effectively disrupts the regular hydrogen-bonding patterns required for β-sheet formation, maintaining the peptide-resin in a highly solvated, accessible state[3].

Physicochemical Specifications

To ensure reproducibility in automated and manual SPPS, the dipeptide must meet stringent purity criteria.

Table 1: Physicochemical Properties of Fmoc-Phe-Ser(Ψ^(Me,Me)pro)-OH [4]

| Property | Specification |

| CAS Number | 878797-01-4 |

| Molecular Formula | C₃₀H₃₀N₂O₆ |

| Molecular Weight | 514.57 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | ≥ 98.0% |

| Storage Temperature | 2–8°C (Desiccated) |

Workflow & Strategic Advantages

The integration of Fmoc-Phe-Ser(Ψ^(Me,Me)pro)-OH into a synthesis workflow provides a self-validating system for improving yield.

Why use a pre-formed dipeptide instead of a pseudoproline monomer? The causality lies in steric hindrance. The oxazolidine ring heavily shields its secondary nitrogen, making the acylation of a resin-bound pseudoproline monomer kinetically unfavorable and prone to failure[4]. By utilizing the pre-formed Phe-Ser dipeptide, the hindered intra-residue amide bond is already established. The SPPS coupling step instead occurs at the highly accessible N-terminal Phenylalanine, extending the peptide chain by two residues simultaneously with exceptional efficiency[4].

Comparison of standard SPPS vs. the pseudoproline strategy for difficult peptide sequences.

Quantitative Data: Impact on Difficult Sequences

The efficacy of pseudoproline dipeptides is best demonstrated in the synthesis of known "intractable" sequences, such as the chemokine RANTES or Amyloid-β variants[5].

Table 2: Comparative Synthesis of RANTES (24-68) Fragment [5]

| Synthesis Parameter | Standard SPPS (Fmoc-Ser(tBu)-OH) | Pseudoproline Strategy |

| Coupling Efficiency | Drops significantly after 25 cycles | Consistently >98% throughout assembly |

| Aggregation Propensity | High (Severe β-sheet formation) | Low (Disrupted by oxazolidine kink) |

| Crude Purity (HPLC) | < 10% (Synthesis abandoned at cycle 38) | > 65% (Full length achieved) |

| Synthesis Status | Failed | Successful |

Detailed Experimental Protocol

This protocol outlines the optimal integration of Fmoc-Phe-Ser(Ψ^(Me,Me)pro)-OH into a standard Fmoc/tBu SPPS workflow.

Step 1: Resin Preparation and Swelling

-

Weigh the desired amount of peptide-resin (e.g., NovaPEG or Tentagel) into a reaction vessel.

-

Swell the resin in Dichloromethane (DCM) for 15 minutes, followed by N,N-Dimethylformamide (DMF) for 15 minutes. Causality: Proper solvation of the polymer matrix maximizes pore accessibility, ensuring that the bulky pseudoproline dipeptide can freely diffuse to the active sites on the growing peptide chain.

Step 2: Fmoc Deprotection

-

Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes.

-

Wash the resin thoroughly with DMF (5 × 1 min). Causality: Piperidine removes the N-terminal Fmoc group via base-catalyzed elimination. The oxazolidine ring of the pseudoproline is completely stable under these mildly basic conditions, preventing premature ring opening during chain elongation[3].

Step 3: Coupling of Fmoc-Phe-Ser(Ψ^(Me,Me)pro)-OH

-

Prepare a solution of Fmoc-Phe-Ser(Ψ^(Me,Me)pro)-OH (3.0 equivalents relative to resin loading) and HATU (2.9 equivalents) in minimal DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents) to the solution to initiate activation.

-

Add the activated mixture to the resin and agitate for 60–90 minutes at room temperature.

-

Wash the resin with DMF (5 × 1 min). Causality: We utilize strong uronium-based activators (HATU) and extended coupling times because the dipeptide itself is sterically bulky. Using 3.0 equivalents ensures complete acylation, driving the reaction to completion without the need for double coupling.

Step 4: Subsequent Chain Elongation

-

Proceed with standard Fmoc deprotection and coupling for the remainder of the sequence. Causality: Once the pseudoproline is incorporated, the induced backbone kink disrupts downstream interchain hydrogen bonding. This maintains the growing peptide in a highly solvated, random-coil state, significantly enhancing the kinetics and efficiency of all subsequent amino acid couplings[6].

Step 5: Global Deprotection and Cleavage

-

Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O.

-

Add the cocktail to the resin and agitate for 2–3 hours at room temperature.

-

Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Causality: This specific acidic cocktail serves a dual purpose. It cleaves the peptide from the solid support and simultaneously hydrolyzes the 2,2-dimethyloxazolidine ring. The inclusion of 2.5% H₂O is absolutely critical; water acts as the nucleophile required to drive the hydrolysis, regenerating the native serine hydroxyl group and restoring the standard trans-amide backbone[3].

Acid-catalyzed hydrolysis of the pseudoproline oxazolidine ring during final TFA cleavage.

Conclusion

The strategic incorporation of Fmoc-Phe-Ser(Ψ^(Me,Me)pro)-OH is a highly effective, self-validating methodology for overcoming sequence-dependent aggregation in SPPS. By temporarily masking the hydrogen-bonding capacity of the peptide backbone and inducing a proline-like kink, this dipeptide ensures high solvation and coupling efficiency. Upon final cleavage, the traceless nature of the oxazolidine ring guarantees the recovery of the native bioactive peptide, making it an indispensable tool for modern drug development and peptide engineering.

References

Sources

Solid-phase peptide synthesis of aggregation-prone sequences

Application Note: Overcoming On-Resin Aggregation in the Solid-Phase Synthesis of Difficult Peptides

The Mechanistic Paradigm of Peptide Aggregation

The chemical synthesis of "difficult sequences"—such as hydrophobic transmembrane domains, amyloidogenic peptides (e.g., Aβ, IAPP), and long poly-Arg sequences—is frequently derailed by on-resin aggregation[1],[2]. During standard Fmoc Solid-Phase Peptide Synthesis (SPPS), hydrophobic residues spontaneously self-assemble via interchain hydrogen bonding to form rigid β-sheet networks[1].

The Causality of Failure: This physical collapse of the peptide-resin matrix sterically occludes the N-terminal α-amine. Consequently, bulky bases like piperidine cannot access the Fmoc group for deprotection, and activated amino acids cannot reach the free amine for elongation[3]. This sluggish kinetic profile results in incomplete reactions, leading to complex mixtures of truncation and deletion sequences that are nearly impossible to purify.

To synthesize these targets successfully, researchers must employ a multi-modal strategy designed to disrupt secondary structure formation at the molecular, thermodynamic, and macroscopic levels.

Strategic Toolkit for Secondary Structure Disruption

Backbone Modification: Pseudoproline Dipeptides

Pseudoprolines (ψ-Pro) are artificially created dipeptides derived from Serine (Ser), Threonine (Thr), or Cysteine (Cys), in which the side chain is reversibly protected as a five-membered oxazolidine or thiazolidine ring[1].

-

Mechanism of Action: The cyclic structure mimics the conformational constraints of proline. By imposing a steric "kink" into the peptide backbone, pseudoprolines thermodynamically favor cis-amide bond formation over the trans conformation[1],[4]. This structural shift completely abolishes the propagation of interchain hydrogen bonds, effectively dissolving the β-sheet architecture.

-

Application: Inserting a pseudoproline dipeptide every 5–6 residues in hydrophobic regions prevents aggregation. The native Ser/Thr/Cys residues are seamlessly regenerated during standard Trifluoroacetic Acid (TFA) cleavage[1].

The O-Acyl Isopeptide (Depsipeptide) Method

For sequences lacking Ser/Thr/Cys at convenient intervals, the O-acyl isopeptide method offers a powerful alternative[5],[6].

-

Mechanism of Action: Instead of forming a standard amide bond, the peptide chain is extended via the β-hydroxyl group of a Ser or Thr residue, creating an ester (depsipeptide) bond[5].

-

Causality: The ester linkage lacks the hydrogen-bond donating capacity of an amide NH, thereby preventing the formation of ordered β-sheets during synthesis. Following cleavage, exposing the peptide to mildly basic conditions triggers an entropy-driven, spontaneous O-to-N intramolecular acyl shift, flawlessly regenerating the native amide bond[5].

Advanced Polymer Supports: ChemMatrix (PEG) Resin

Traditional polystyrene (PS) resins suffer from restricted swelling as the growing peptide chain alters the microenvironment's polarity.

-

Mechanism of Action: ChemMatrix (CM) is a 100% poly(ethylene glycol) (PEG)-based resin composed exclusively of primary ether bonds[7].

-

Causality: The highly flexible PEG matrix maintains exceptional swelling in both polar (DMF, NMP) and non-polar (DCM) solvents[7],[8]. This prevents the physical collapse of the resin bead, accommodating the growing peptide mass and ensuring unhindered diffusion of reagents to the reactive sites.

Thermodynamic Disruption: Microwave-Assisted SPPS (MW-SPPS)

-

Mechanism of Action: Microwave irradiation provides rapid, localized dielectric heating to the reaction mixture[2].

-

Causality: The elevated thermal energy (typically 75°C) overcomes the high activation energy barriers of sterically hindered couplings and thermodynamically destabilizes intermolecular hydrogen bonds[9],[2]. This significantly accelerates reaction kinetics and improves crude purity.

Quantitative Comparison of Disaggregation Strategies

| Strategy | Mechanism of Action | Sequence Requirement | Typical Yield Improvement | Relative Cost |

| Pseudoproline Dipeptides | Induces backbone kink (cis-amide preference) | Requires Ser, Thr, or Cys | +40% to +60% | High |

| O-Acyl Isopeptides | Replaces H-bonding amide with ester bond | Requires Ser or Thr | +30% to +50% | High |

| ChemMatrix Resin | 100% PEG matrix maintains high swelling | None (Universal) | +20% to +40% | Moderate |

| Microwave SPPS | Thermodynamic disruption of H-bonds | None (Universal) | +30% to +70% | Low (Equipment dependent) |

Experimental Workflow & Decision Tree

To optimize synthesis efficiency and cost, use the following decision tree to select the appropriate disaggregation strategy based on your target sequence.

Decision tree for selecting disaggregation strategies in solid-phase peptide synthesis.

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted SPPS on ChemMatrix Resin using DIC/OxymaPure

Causality Note: For highly aggregation-prone sequences, uronium salts (like HBTU/HATU) can cause irreversible guanidinylation of the free amine if the coupling is slow. N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure prevent this side reaction, pose less explosion risk than HOBt, and are highly efficient under microwave conditions[9].

-

Resin Preparation: Weigh 0.1 mmol of Rink Amide ChemMatrix resin. Swell the resin in DMF for 45 minutes at room temperature to fully expand the PEG matrix.

-

Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF containing 0.1 M OxymaPure (to suppress aspartimide formation). Heat in the microwave synthesizer at 75°C for 3 minutes. Wash thoroughly with DMF (5 × 1 min).

-

Amino Acid Activation & Coupling:

-

Prepare a solution of Fmoc-AA-OH (0.5 mmol, 5 eq) and OxymaPure (0.5 mmol, 5 eq) in DMF.

-

Add DIC (0.5 mmol, 5 eq) to the mixture and immediately add to the resin.

-

Irradiate at 75°C for 5 minutes. (Note: For Cys and His, limit temperature to 50°C to prevent racemization).

-

-

Validation (Kaiser Test): Remove a few resin beads, wash with DCM, and apply Kaiser test reagents. A yellow bead indicates complete coupling (self-validation). If blue, repeat step 3 (double coupling).

Protocol B: Incorporation of Pseudoproline Dipeptides

Causality Note: Pseudoproline dipeptides are sterically bulky. They must be coupled as pre-formed units (e.g., Fmoc-Ile-Thr(ψMe,MePro)-OH) because acylating the hindered oxazolidine nitrogen on-resin is chemically unviable[3].

-

Preparation: Identify a Ser, Thr, or Cys residue preceded by an appropriate amino acid (Xaa) in the target sequence.

-

Coupling: Dissolve 3 equivalents of the Fmoc-Xaa-Yaa(ψMe,MePro)-OH dipeptide in DMF. Activate with DIC/OxymaPure (3 eq each).

-

Reaction: Add to the resin and couple at room temperature for 2 hours, or at 75°C for 10 minutes via MW-SPPS.

-

Cleavage: Upon sequence completion, cleave the peptide using standard TFA/scavenger cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2–3 hours. The acidic conditions simultaneously cleave the peptide from the resin and open the oxazolidine/thiazolidine ring, yielding the native sequence[1],[4].

Protocol C: O-to-N Acyl Shift for Depsipeptides

-

Synthesis & Cleavage: Synthesize the O-acyl isopeptide on-resin and cleave using standard TFA protocols. The crude product will elute earlier on RP-HPLC due to the increased hydrophilicity of the ester bond[5].

-

Acyl Shift Buffer: Dissolve the lyophilized crude depsipeptide in a slightly basic buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4 to 8.5) at a concentration of 1 mg/mL.

-

Incubation: Stir at room temperature. The O-to-N shift is typically quantitative within 1 to 4 hours[5].

-

Validation: Monitor the reaction via LC-MS. The mass will remain identical, but the retention time will shift later as the native, more hydrophobic amide bond is formed. Lyophilize and purify via preparative HPLC.

References

-

Title: ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides Source: ACS Combinatorial Science URL: [Link]

-

Title: Chemical Methods for Peptide and Protein Production Source: PMC - National Institutes of Health (NIH) URL: [Link]

-

Title: Shorter Peptide Nucleic Acid Probes Improve Affibody-Mediated Peptide Nucleic Acid-Based Pretargeting Source: PMC - National Institutes of Health (NIH) URL: [Link]

-

Title: Efficient Microwave-Assisted Synthesis of Human Islet Amyloid Polypeptide Designed to Facilitate the Specific Incorporation of Labeled Amino Acids Source: PMC - National Institutes of Health (NIH) URL: [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. Efficient Microwave-Assisted Synthesis of Human Islet Amyloid Polypeptide Designed to Facilitate the Specific Incorporation of Labeled Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 4. bachem.com [bachem.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Shorter Peptide Nucleic Acid Probes Improve Affibody-Mediated Peptide Nucleic Acid-Based Pretargeting - PMC [pmc.ncbi.nlm.nih.gov]

Reversibility of the pseudoproline modification in Fmoc-Phe-Ser(Psi(Me,MePro)-OH)

Application Note: Reversibility of the Pseudoproline Modification in Fmoc-Phe-Ser(

Executive Summary

The incorporation of Fmoc-Phe-Ser(

Introduction: The "Kink" Strategy

Hydrophobic regions containing Phenylalanine (Phe) and Serine (Ser) are notorious for forming intermolecular hydrogen bonds leading to

The Fmoc-Phe-Ser(

-